molecular formula C11H11NO2 B12815247 1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid

1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid

Cat. No.: B12815247
M. Wt: 189.21 g/mol
InChI Key: ZMBCPKWGAHHDLH-UHFFFAOYSA-N
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Description

1,2,3,7B-Tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid is a complex organic compound characterized by its unique cyclopropane-fused isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine, the synthesis may involve:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where the benzylamine reacts with an aldehyde in the presence of an acid catalyst.

    Cyclopropanation: The isoquinoline derivative can then undergo cyclopropanation using a reagent like diazomethane or a Simmons-Smith reagent to introduce the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,7B-Tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carbox

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylic acid

InChI

InChI=1S/C11H11NO2/c13-10(14)11-5-9(11)8-4-2-1-3-7(8)6-12-11/h1-4,9,12H,5-6H2,(H,13,14)

InChI Key

ZMBCPKWGAHHDLH-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(NCC3=CC=CC=C23)C(=O)O

Origin of Product

United States

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